Nonylphenol
Nonylphenol
Nonylphenol is a toxic xenobiotic compound classified as an endocrine disrupter capable of interfering with the hormonal system of numerous organisms. Nonylphenol has been reported as antiandrogen by using a yeast detection system. Molecular mechanism for the antiandrogenic action of nonylphenol has been reported. Nonylphenol is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers. It can also be used to produce tris(4-nonyl-phenyl) phosphite (TNPP), which is an antioxidant used to protect polymers, such as rubber, Vinyl polymers, polyolefins, and polystyrenics in addition to being a stabilizer in plastic food packaging.
Brand Name:
Vulcanchem
CAS No.:
84852-15-3
VCID:
VC0021176
InChI:
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
SMILES:
CCCCCCCCCC1=CC=CC=C1O
Molecular Formula:
C15H24O
Molecular Weight:
220.35 g/mol
Nonylphenol
CAS No.: 84852-15-3
Main Products
VCID: VC0021176
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
CAS No. | 84852-15-3 |
---|---|
Product Name | Nonylphenol |
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
IUPAC Name | 2-nonylphenol |
Standard InChI | InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 |
Standard InChIKey | SNQQPOLDUKLAAF-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC1=CC=CC=C1O |
Canonical SMILES | CCCCCCCCCC1=CC=CC=C1O |
Description | Nonylphenol is a toxic xenobiotic compound classified as an endocrine disrupter capable of interfering with the hormonal system of numerous organisms. Nonylphenol has been reported as antiandrogen by using a yeast detection system. Molecular mechanism for the antiandrogenic action of nonylphenol has been reported. Nonylphenol is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers. It can also be used to produce tris(4-nonyl-phenyl) phosphite (TNPP), which is an antioxidant used to protect polymers, such as rubber, Vinyl polymers, polyolefins, and polystyrenics in addition to being a stabilizer in plastic food packaging. |
Synonyms | 4-nonyl-phenobranched;4-nonylphenol,mixtureofisomers;branched(mixedisomers);Branchedp-nonylphenol;C9-Branchedalkylphenol;Phenol,4-nonyl-,branched;p-nonylphenol,branched;NONYLPHENOL, TECH. |
Reference | 1. Masuo Y, Morita M, Oka S, Ishido M. Motor hyperactivity caused by a deficit in dopaminergic neurons and the effects of endocrine disruptors: a study inspired by the physiological roles of PACAP in the brain. Regul Pept. 2004 Dec 15;123(1-3):225-34. doi: 10.1016/j.regpep.2004.05.010. PMID: 15518916. 2. Soares A, Guieysse B, Jefferson B, Cartmell E, Lester JN. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environ Int. 2008 Oct;34(7):1033-49. doi: 10.1016/j.envint.2008.01.004. Epub 2008 Feb 20. PMID: 18282600. 3. Gabriel FL, Routledge EJ, Heidlberger A, Rentsch D, Guenther K, Giger W, Sumpter JP, Kohler HP. Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environ Sci Technol. 2008 Sep 1;42(17):6399-408. doi: 10.1021/es800577a. PMID: 18800507. 4. Thiele B, Günther K, Schwuger MJ. Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chem Rev. 1997 Dec 18;97(8):3247-3272. doi: 10.1021/cr970323m. PMID: 11851490. 5. Asimakopoulos AG, Thomaidis NS, Koupparis MA. Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol. Toxicol Lett. 2012 Apr 25;210(2):141-54. doi: 10.1016/j.toxlet.2011.07.032. Epub 2011 Aug 22. PMID: 21888958. |
PubChem Compound | 67296 |
Last Modified | Nov 11 2021 |
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